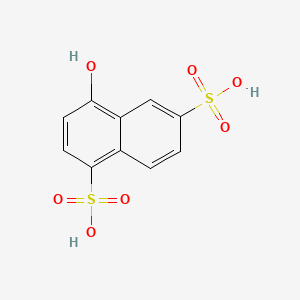
4-Hydroxy-1,6-naphthalenedisulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1,6-naphthalenedisulfonic acid is a useful research compound. Its molecular formula is C10H8O7S2 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Separation of Naphthalenedisulfonic Acids
Naphthalenedisulfonic acids, including isomers like 1,6-naphthalenedisulfonic acid, are valuable intermediates in the production of dyes, organic pigments, medicines, and agricultural chemicals . These acids can be synthesized through the sulfonation of naphthalene using sulfonating agents such as sulfuric acid, fuming sulfuric acid, or chlorosulfonic acid .
A process for separating specific naphthalenedisulfonic acids from reaction mixtures involves adding water to adjust the sulfuric acid concentration to between 35% and 95% by weight, maintaining the temperature between 0° and 80°C, and then separating the precipitated crystals of the desired naphthalenedisulfonic acid . The separation conditions are optimized based on the types and proportions of isomers present in the starting reaction mixture . For instance, to separate 1,6-naphthalenedisulfonic acid, naphthalene is reacted with 90% sulfuric acid at 80°C for seven hours .
Role in Dye Manufacturing
4-Hydroxy-1,6-naphthalenedisulfonic acid is employed in dye manufacturing. Many dyes that could release carcinogenic amines were examined in Stage One of a framework implementation that started in July 2012 and lasted four years .
Magnetic Resonance Imaging (MRI)
Propiedades
Número CAS |
6361-37-1 |
|---|---|
Fórmula molecular |
C10H8O7S2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
4-hydroxynaphthalene-1,6-disulfonic acid |
InChI |
InChI=1S/C10H8O7S2/c11-9-3-4-10(19(15,16)17)7-2-1-6(5-8(7)9)18(12,13)14/h1-5,11H,(H,12,13,14)(H,15,16,17) |
Clave InChI |
SSOSFVFQZIRNQG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)O)S(=O)(=O)O |
SMILES canónico |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)O)S(=O)(=O)O |
Key on ui other cas no. |
6361-37-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















